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Compound of Interest

Compound Name: (2-amino-5-nitrophenyl)methanol

Cat. No.: B1274163

An In-Depth Technical Guide to the Theoretical and Computational Analysis of (2-amino-5-
nitrophenyl)methanol

Abstract

(2-Amino-5-nitrophenyl)methanol is a substituted aromatic compound of significant interest
in medicinal chemistry and materials science. Its trifunctional nature, featuring amino, nitro, and
hydroxylmethyl groups on a phenyl ring, makes it a versatile building block for the synthesis of
complex heterocyclic structures and pharmaceutical agents. This guide provides a
comprehensive theoretical and computational exploration of the molecule, detailing its
structural, vibrational, and electronic properties. By integrating Density Functional Theory (DFT)
calculations with established experimental principles, we offer a framework for understanding
and predicting the molecule's behavior, underpinning its application in drug development and
chemical synthesis.

Introduction: The Significance of a Versatile
Synthon

Substituted nitroanilines are a cornerstone of modern organic synthesis. The presence of both
an electron-donating amino group and a powerful electron-withdrawing nitro group creates a
unique electronic environment within the aromatic ring, influencing its reactivity and
spectroscopic characteristics.[1][2] (2-Amino-5-nitrophenyl)methanol, also known as 2-
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amino-5-nitrobenzyl alcohol, adds a hydroxymethyl (-CH20H) group to this scaffold, providing
an additional site for chemical modification.

This unique combination of functional groups makes the molecule a valuable intermediate for
synthesizing a range of therapeutic agents, including kinase inhibitors, which are pivotal in
cancer therapy, and novel antimicrobial compounds.[3][4][5] Understanding the molecule's
fundamental properties—from its three-dimensional geometry and vibrational modes to its
electronic frontier orbitals—is crucial for designing efficient synthetic pathways and predicting
its interaction with biological targets.

This guide employs a first-principles computational approach, primarily using Density
Functional Theory (DFT), to elucidate these properties. We will detail the computational
workflows, correlate the theoretical findings with expected experimental data, and provide
actionable protocols for researchers in the field.

Molecular Structure and Synthesis

The foundational step in any analysis is confirming the molecule's structure and understanding
its synthesis.

Molecular Structure

The structure of (2-amino-5-nitrophenyl)methanol is defined by a benzene ring substituted at
positions 1, 2, and 5 with a hydroxymethyl, an amino, and a nitro group, respectively. The
interplay between the electron-donating amino group and the electron-withdrawing nitro group
significantly influences the geometry and electron distribution of the phenyl ring.[1]
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2-amino-5-nitrobenzaldehyde
(Starting Material)

Reduction

Sodium Borohydride (NaBHa4)
Ethanol (Solvent)

(2-amino-5-nitrophenyl)methanol
(Final Product)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_on_the_Chemical_Properties_and_Applications_of_3_Amino_5_fluoro_2_nitrophenyl_methanol_and_Its_Isomers.pdf
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22645333.htm
https://www.benchchem.com/pdf/Application_of_3_Amino_5_fluoro_2_nitrophenyl_methanol_in_Medicinal_Chemistry_Application_Notes_and_Protocols.pdf
https://www.benchchem.com/product/b1274163#theoretical-and-computational-studies-of-2-amino-5-nitrophenyl-methanol
https://www.benchchem.com/product/b1274163#theoretical-and-computational-studies-of-2-amino-5-nitrophenyl-methanol
https://www.benchchem.com/product/b1274163#theoretical-and-computational-studies-of-2-amino-5-nitrophenyl-methanol
https://www.benchchem.com/product/b1274163#theoretical-and-computational-studies-of-2-amino-5-nitrophenyl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1274163?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1274163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

